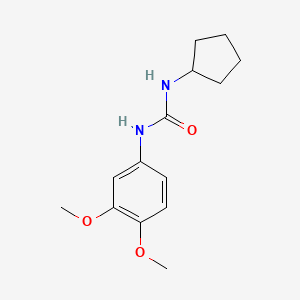![molecular formula C22H25N3O2 B5375787 N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide](/img/structure/B5375787.png)
N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide, also known as Compound 12, is a novel isoxazole derivative that has shown promising results in scientific research. It is a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and neurodegenerative disorders. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and apoptosis. It also modulates the expression of various genes involved in these pathways.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 has been shown to have various biochemical and physiological effects. It inhibits the activity of various enzymes involved in cancer cell growth, such as topoisomerase IIα and HDAC6. It also modulates the levels of various proteins involved in inflammation and apoptosis, such as Bcl-2 and caspase-3. In animal models, it has been shown to reduce tumor growth and improve cognitive function.
実験室実験の利点と制限
N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 has several advantages for lab experiments. It is easy to synthesize and purify, and it has high purity and stability. It also has low toxicity and is well-tolerated by animals. However, it has some limitations, such as its low solubility in water, which may affect its bioavailability. It also requires further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Further studies are also needed to determine its toxicity and safety profile. In addition, it is important to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Finally, the development of analogs of N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 may lead to the discovery of more potent and selective compounds.
合成法
The synthesis of N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 involves a series of reactions, starting from the reaction of 5-bromoisoxazole-3-carboxylic acid with benzylamine, followed by the reaction with methyl(2-phenylethyl)amine and then with formaldehyde. The final product is obtained by the reaction with N-methylmorpholine and N,N'-dicyclohexylcarbodiimide. The yield of N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 is about 50%, and the purity is over 98%.
科学的研究の応用
N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis and cell cycle arrest in cancer cells. In neurodegenerative disorder research, N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide 12 has been shown to protect neurons from oxidative stress and inflammation, and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-benzyl-N-methyl-5-[[methyl(2-phenylethyl)amino]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-24(14-13-18-9-5-3-6-10-18)17-20-15-21(23-27-20)22(26)25(2)16-19-11-7-4-8-12-19/h3-12,15H,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSARHRNAFLSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)
![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)

![1-[(3,4-dimethylphenoxy)acetyl]azocane](/img/structure/B5375757.png)
![N-ethyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5375759.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5375765.png)
![3-methyl-8-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5375768.png)
![4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5375773.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5375781.png)
